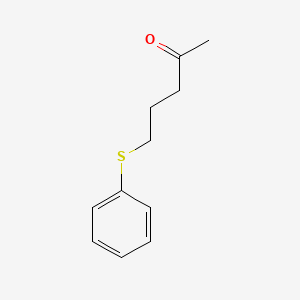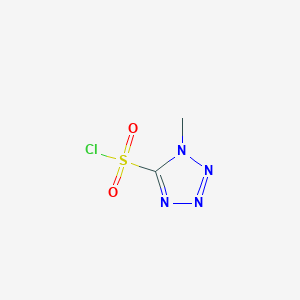
1-methyl-1H-1,2,3,4-tetrazole-5-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-1H-1,2,3,4-tetrazole-5-sulfonyl chloride is a chemical compound known for its unique structure and reactivity It belongs to the class of tetrazoles, which are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methyl-1H-1,2,3,4-tetrazole-5-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of 1-methyl-1H-1,2,3,4-tetrazole with chlorosulfonic acid. The reaction typically occurs under controlled conditions, with the temperature and reaction time being carefully monitored to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the compound in its desired form.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-1H-1,2,3,4-tetrazole-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate may be used in oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed in reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine may yield a sulfonamide derivative.
Aplicaciones Científicas De Investigación
1-Methyl-1H-1,2,3,4-tetrazole-5-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various medical conditions.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mecanismo De Acción
The mechanism by which 1-methyl-1H-1,2,3,4-tetrazole-5-sulfonyl chloride exerts its effects involves its reactivity with various molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in various chemical and biological applications, where the compound can modify or inhibit the function of specific targets.
Comparación Con Compuestos Similares
1-Methyl-1H-1,2,3,4-tetrazole-5-sulfonyl fluoride: This compound is similar in structure but contains a fluoride group instead of a chloride group.
1-Methyl-5-mercapto-1H-tetrazole: Another related compound with a mercapto group.
Uniqueness: 1-Methyl-1H-1,2,3,4-tetrazole-5-sulfonyl chloride is unique due to its specific reactivity and the presence of the sulfonyl chloride group. This makes it particularly useful in applications where selective reactivity is required.
Propiedades
Fórmula molecular |
C2H3ClN4O2S |
|---|---|
Peso molecular |
182.59 g/mol |
Nombre IUPAC |
1-methyltetrazole-5-sulfonyl chloride |
InChI |
InChI=1S/C2H3ClN4O2S/c1-7-2(4-5-6-7)10(3,8)9/h1H3 |
Clave InChI |
RJOGPASJXUHWQQ-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=NN=N1)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]-N-phenylacetamide](/img/structure/B13574343.png)

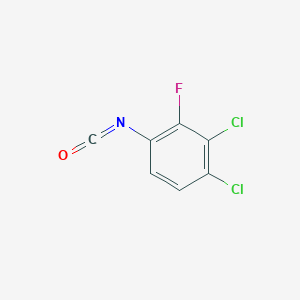
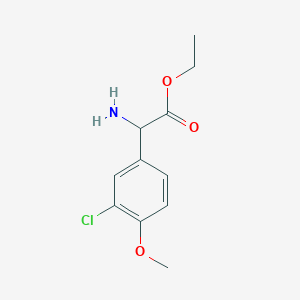

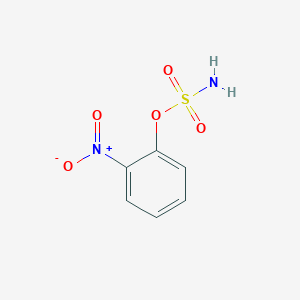

![(1,3-Dioxoisoindol-2-yl) 1-methyl-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13574398.png)
![7-Methyl-1,4-dioxaspiro[4.5]decane-2-methanol](/img/structure/B13574400.png)

